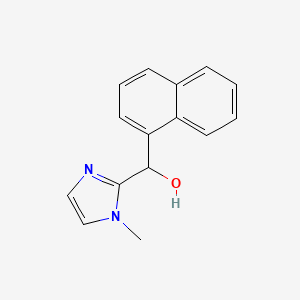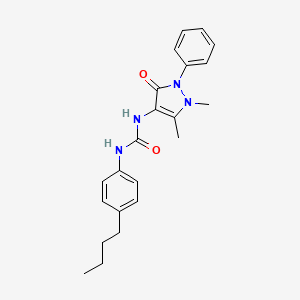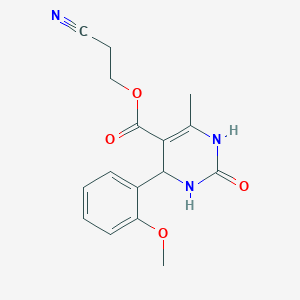
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol, also known as MIMNM, is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the imidazole family and is synthesized through a multi-step process. In
Mechanism of Action
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol's mechanism of action is not yet fully understood. However, studies have shown that it interacts with metal ions, including copper and zinc, and can undergo oxidation to form a fluorescent product. This property makes it a useful tool for the detection of metal ions in biological samples.
Biochemical and Physiological Effects:
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has been shown to have potential in cancer treatment due to its ability to induce cell death in cancer cells. In addition, it has been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage. (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol in lab experiments is its ability to selectively detect metal ions in biological samples. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. In addition, (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol's potential as a fluorescent probe for the detection of metal ions in biological samples warrants further investigation. Finally, the development of new synthesis methods for (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol could lead to the discovery of new compounds with potential scientific research applications.
Synthesis Methods
The synthesis of (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol involves a multi-step process that includes the reaction of 1-methylimidazole with 1-naphthaldehyde in the presence of a catalyst, followed by reduction with sodium borohydride. The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has shown potential in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a potential therapeutic agent for cancer treatment. In addition, (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has been used as a chiral selector in chromatography and as a catalyst in organic synthesis.
properties
IUPAC Name |
(1-methylimidazol-2-yl)-naphthalen-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-10-9-16-15(17)14(18)13-8-4-6-11-5-2-3-7-12(11)13/h2-10,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTANOLWXSYUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-2-yl)(naphthalen-1-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)


![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129554.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)

